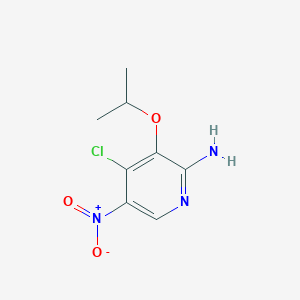
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by chlorination and isopropoxylation. One common method includes the following steps:
Nitration: The starting material, 3-isopropoxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Isopropoxylation: Finally, the compound undergoes isopropoxylation using isopropyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 4-Chloro-3-isopropoxy-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 4-Chloro-5-iodo-3-nitropyridin-2-amine
Uniqueness
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature can also influence its biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C8H10ClN3O3 |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
4-chloro-5-nitro-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(2)15-7-6(9)5(12(13)14)3-11-8(7)10/h3-4H,1-2H3,(H2,10,11) |
Clave InChI |
WJGJQAFZNCTARY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


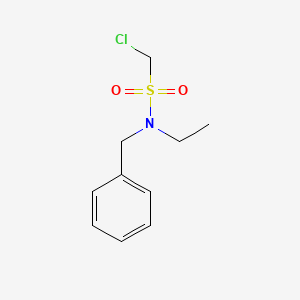
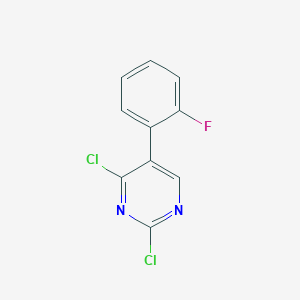




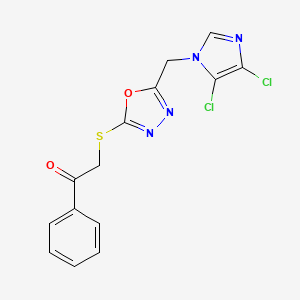
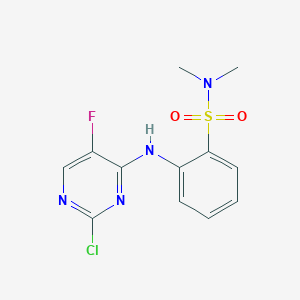



![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)

